molecular formula C8H11N3 B13337770 (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

Katalognummer: B13337770
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: WQQDXDGGJBEHPA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine can lead to the formation of cyclopenta[b]pyridine derivatives . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese catalysts and oxidants like t-butyl hydroperoxide .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as manganese triflate and t-butyl hydroperoxide. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield cyclopenta[b]pyridin-5-one analogues, which are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has several scientific research applications across various fields:

Wirkmechanismus

The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is unique due to its specific fusion of a cyclopentane ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

(5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine

InChI

InChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11)/t7-/m1/s1

InChI-Schlüssel

WQQDXDGGJBEHPA-SSDOTTSWSA-N

Isomerische SMILES

C1CC2=C([C@@H]1N)C=CN=C2N

Kanonische SMILES

C1CC2=C(C1N)C=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.